molecular formula C50H77NO13 B119483 (1R,8S,11S,14R,15Z,17R,18R,20R,22S,23Z,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,35-dioxa-4-azatricyclo[29.3.1.04,8]pentatriaconta-15,23,25,27-tetraene-2,3,9,13,19-pentone CAS No. 156223-31-3

(1R,8S,11S,14R,15Z,17R,18R,20R,22S,23Z,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,35-dioxa-4-azatricyclo[29.3.1.04,8]pentatriaconta-15,23,25,27-tetraene-2,3,9,13,19-pentone

Cat. No. B119483
M. Wt: 900.1 g/mol
InChI Key: RUAWAUYKGXTUTF-QDURWKQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,8S,11S,14R,15Z,17R,18R,20R,22S,23Z,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,35-dioxa-4-azatricyclo[29.3.1.04,8]pentatriaconta-15,23,25,27-tetraene-2,3,9,13,19-pentone is a useful research compound. Its molecular formula is C50H77NO13 and its molecular weight is 900.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,8S,11S,14R,15Z,17R,18R,20R,22S,23Z,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,35-dioxa-4-azatricyclo[29.3.1.04,8]pentatriaconta-15,23,25,27-tetraene-2,3,9,13,19-pentone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,8S,11S,14R,15Z,17R,18R,20R,22S,23Z,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,35-dioxa-4-azatricyclo[29.3.1.04,8]pentatriaconta-15,23,25,27-tetraene-2,3,9,13,19-pentone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitory Effects on Cytochrome P450 Enzymes

A study by Minematsu et al. (2010) investigated the inhibitory effects of a complex compound, similar to the one mentioned, on cytochrome P450 3A4/5. The compound showed both in vitro and in vivo inhibition of these enzymes, which are crucial in drug metabolism. This research suggests potential applications in understanding drug-drug interactions and informing dose regimen designs to avoid adverse interactions (Minematsu et al., 2010).

Synthesis of Polyketide Spiroketals

Research by Meilert et al. (2004) focused on the non-iterative asymmetric synthesis of C15 polyketide spiroketals, utilizing a compound structurally related to the one specified. Spiroketals are important in the synthesis of various natural products, indicating potential applications in organic synthesis and pharmaceuticals (Meilert et al., 2004).

Development of Anti-Cancer Agents

A study by Guo et al. (2014) involved isolating new compounds, including one structurally similar to the specified compound, from Rhododendron mariae Hance. These compounds exhibited significant inhibitory effects on nitric oxide production in mouse macrophages, suggesting potential applications in developing anti-inflammatory and anti-cancer agents (Guo et al., 2014).

Asymmetric Synthesis Applications

A study by Aspinall et al. (1999) explored the asymmetric synthesis of tetrahydropyridazine carboxylic acid, using a compound structurally similar to the one specified. This research contributes to the field of asymmetric synthesis, important for producing chiral compounds used in various pharmaceuticals (Aspinall et al., 1999).

Novel Synthetic Methods in Organic Chemistry

Research by Elliott et al. (1981) focused on developing new synthetic methods for cyclopentanoid natural products, using a compound related to the one specified. This study contributes to the advancement of synthetic methods in organic chemistry, potentially applicable in pharmaceutical synthesis (Elliott et al., 1981).

properties

IUPAC Name

(1R,8S,11S,14R,15Z,17R,18R,20R,22S,23Z,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,35-dioxa-4-azatricyclo[29.3.1.04,8]pentatriaconta-15,23,25,27-tetraene-2,3,9,13,19-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H77NO13/c1-29-15-12-11-13-16-30(2)41(60-8)27-37-20-18-35(7)50(59,64-37)47(56)48(57)51-22-14-17-38(51)49(58)63-42(32(4)25-36-19-21-39(52)43(26-36)61-9)28-40(53)31(3)24-34(6)45(55)46(62-10)44(54)33(5)23-29/h11-13,15-16,24,29,31-33,35-39,41-43,45-46,52,55,59H,14,17-23,25-28H2,1-10H3/b13-11+,15-12-,30-16+,34-24-/t29-,31-,32-,33-,35-,36+,37+,38+,39-,41+,42+,43-,45-,46+,50-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAWAUYKGXTUTF-NNFDRSRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H77NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

900.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 23351731

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